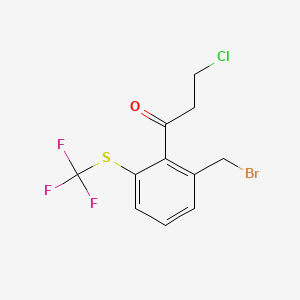

1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a halogenated aromatic ketone featuring a bromomethyl (-CH₂Br) group at position 2 and a trifluoromethylthio (-SCF₃) group at position 6 on the phenyl ring. The propan-1-one backbone is substituted with a chlorine atom at the β-position. The bromomethyl group serves as a reactive site for nucleophilic substitution, while the -SCF₃ moiety enhances lipophilicity and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of a suitable aromatic precursor, followed by the introduction of the trifluoromethylthio group and subsequent chlorination. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is critical to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Reagents like sodium iodide, potassium tert-butoxide, and various organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, and heteroatom-containing groups.

Scientific Research Applications

1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique functional groups make it a valuable tool for studying biological processes and developing new biochemical assays.

Industry: Used in the production of specialty chemicals, materials, and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The trifluoromethylthio group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with bromomethyl, trifluoromethyl, and thioether substituents. Key differentiating factors include substituent positions, electronic effects, and molecular weights.

Substituent Position and Electronic Effects

- Trifluoromethylthio (-SCF₃) vs. Trifluoromethyl (-CF₃): The -SCF₃ group in the target compound is more polarizable and electron-withdrawing than -CF₃, enhancing electrophilicity at the bromomethyl site .

- Substituent Position: Bromomethyl at position 2 (target) vs. position 3 (analogs) alters steric accessibility for reactions.

Reactivity and Stability

- Bromomethyl Reactivity: All compounds exhibit reactivity at the -CH₂Br site, but the target’s -SCF₃ group may stabilize transition states in SN2 reactions due to its electron-withdrawing nature.

- Thermal Stability: Compounds with -SCF₃ (target) are generally more thermally stable than those with -SCH₃, as seen in analogs with higher decomposition thresholds .

Biological Activity

1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one, with the CAS number 1806442-19-2, is a synthetic compound notable for its complex structure and potential biological activities. This compound features a bromomethyl group, a trifluoromethylthio group, and a chloropropanone moiety, which contribute to its reactivity and biological profile.

- Molecular Formula : C11H9BrClF3OS

- Molecular Weight : 361.61 g/mol

- Purity : ≥ 98%

The presence of halogen atoms (bromine, chlorine, and fluorine) in its structure often enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The halogenated structure allows it to participate in nucleophilic substitution reactions and potentially inhibit enzyme activity or modulate receptor functions.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For example, the presence of the bromomethyl group may enhance the compound's ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to cytotoxic effects on cancer cells. Studies have shown that halogenated compounds can induce apoptosis in cancer cell lines through various pathways, including oxidative stress and DNA damage mechanisms .

Neuroactive Properties

Additionally, compounds with trifluoromethyl groups have been associated with neuroactive properties. The unique electronic characteristics of trifluoromethyl groups can influence neurotransmitter systems. A study involving zebrafish behavioral profiling suggests that structurally similar compounds can exhibit antipsychotic-like effects by interacting with multiple targets within the central nervous system .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(2-(bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one, and how do reaction conditions influence yield?

The compound’s synthesis typically involves multi-step halogenation and functionalization. A common approach is the bromination of a trifluoromethylthio-substituted benzaldehyde intermediate, followed by coupling with a chlorinated propanone derivative. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. methanol), temperature (0–25°C), and catalysts (e.g., Lewis acids like AlCl₃) significantly impact yield. For example, bromomethylation of aromatic rings often requires controlled stoichiometry to avoid over-bromination, which can lead to byproducts like dibrominated analogs . Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the target compound .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

Key characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR identifies the bromomethyl (–CH₂Br) and trifluoromethylthio (–SCF₃) groups. The deshielded proton adjacent to the ketone (δ 4.2–4.5 ppm) and CF₃ sulfur coupling in ¹⁹F NMR (δ –40 to –45 ppm) are diagnostic .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic patterns for Br/Cl .

- X-ray crystallography : Used to resolve ambiguities in stereochemistry, particularly for the chloropropanone moiety .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

The bromomethyl and trifluoromethylthio groups increase hydrophobicity, complicating aqueous workup. Common issues include:

- Co-elution with halogenated byproducts : Optimized flash chromatography (e.g., silica gel with 5–10% ethyl acetate in hexane) separates brominated isomers .

- Thermal instability : Low-temperature recrystallization (e.g., using ethanol at –20°C) minimizes decomposition .

Advanced Research Questions

Q. How does the trifluoromethylthio group influence the compound’s reactivity in substitution reactions?

The –SCF₃ group is electron-withdrawing, polarizing the adjacent bromomethyl group and enhancing its susceptibility to nucleophilic attack (e.g., SN2 reactions with amines or thiols). However, steric hindrance from the trifluoromethylthio moiety can reduce reactivity at the ortho position. Computational studies (DFT) suggest that the –SCF₃ group increases the electrophilicity of the bromomethyl carbon by 15–20% compared to non-fluorinated analogs, enabling selective functionalization .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

Discrepancies in ¹H NMR chemical shifts (e.g., δ 4.3 vs. 4.5 ppm for the bromomethyl protons) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or trace impurities. Researchers should:

- Cross-validate data with 2D NMR (COSY, HSQC) to assign signals unambiguously .

- Compare with structurally similar compounds, such as 1-(bromomethyl)-3-(trifluoromethyl)benzene, which exhibits analogous electronic environments .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Docking studies (e.g., using AutoDock Vina) predict interactions between the compound’s ketone and bromomethyl groups with biological targets like enzymes. For instance:

- The chloropropanone moiety may act as a Michael acceptor, covalently binding to cysteine residues in proteases .

- Substituent modifications (e.g., replacing –SCF₃ with –SeCF₃) can be modeled to optimize binding affinity and selectivity .

Q. What strategies mitigate decomposition during long-term storage?

The compound is sensitive to light and moisture. Best practices include:

- Storage under argon at –20°C in amber vials.

- Addition of stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Q. Methodological Tables

Table 1. Key Synthetic Parameters

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromomethylation | NBS, AIBN, CCl₄, 80°C, 12 h | 65–70 | |

| Chloropropanone coupling | AlCl₃, CH₂Cl₂, 0°C, 2 h | 50–55 | |

| Purification | Column chromatography (hexane:EA) | 90–95 |

Table 2. Spectral Data Comparison

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| –CH₂Br | 4.35 (t, J=6 Hz) | 32.1 | |

| –SCF₃ | – | 125.6 (q, J=320 Hz) | |

| C=O | – | 208.5 |

Properties

Molecular Formula |

C11H9BrClF3OS |

|---|---|

Molecular Weight |

361.61 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-6-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C11H9BrClF3OS/c12-6-7-2-1-3-9(18-11(14,15)16)10(7)8(17)4-5-13/h1-3H,4-6H2 |

InChI Key |

REXFEKCVZVJKTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)SC(F)(F)F)C(=O)CCCl)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.